2-Chloro-3-(chloromethyl)naphthalene
Overview
Description
2-Chloro-3-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 3 positions, with one of them being part of a chloromethyl group.
Preparation Methods
2-Chloro-3-(chloromethyl)naphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2-chloronaphthalene. This reaction typically uses chlorosulfonic acid and dimethoxymethane as reagents, with zinc iodide as a catalyst. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to achieve good yields .
Chemical Reactions Analysis
2-Chloro-3-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-3-(chloromethyl)naphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Biological Studies: It is used in the study of biological systems, particularly in understanding the interactions of chlorinated aromatic compounds with biological molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)naphthalene involves its ability to undergo electrophilic aromatic substitution reactions. The chloromethyl group acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role in organic synthesis and materials science .
Comparison with Similar Compounds
2-Chloro-3-(chloromethyl)naphthalene can be compared with other chlorinated naphthalene derivatives, such as:
2-Chloronaphthalene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-(Chloromethyl)naphthalene: Similar structure but lacks the additional chlorine atom at the 3 position, affecting its reactivity and applications
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKCYVLWFZTGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166042-74-6 | |
Record name | 2-chloro-3-(chloromethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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